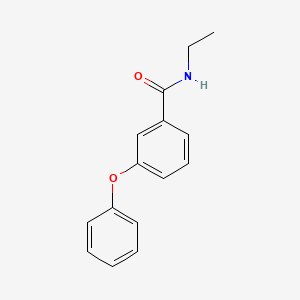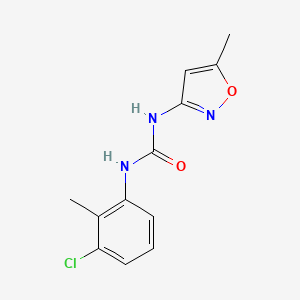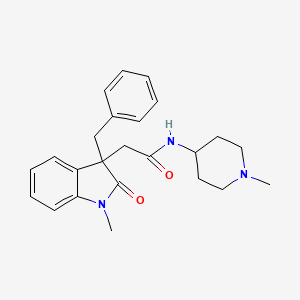![molecular formula C19H16ClN3O3S B5360495 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5360495.png)
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate various signaling pathways involved in inflammation and immune responses.
Wirkmechanismus
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide exerts its pharmacological effects by inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. Specifically, this compound inhibits JAK3, which is primarily expressed in immune cells and is involved in the signaling pathway of interleukin-2 (IL-2). By inhibiting JAK3, this compound can reduce the activation of T cells and prevent the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various disease models. In a study of rheumatoid arthritis, this compound was found to reduce the production of pro-inflammatory cytokines and improve clinical symptoms in patients. In another study of psoriasis, this compound was found to reduce the thickness of skin lesions and improve clinical symptoms. These effects are thought to be due to the inhibition of JAK enzymes and the subsequent reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide for lab experiments is its specificity for JAK3. This allows researchers to study the effects of JAK3 inhibition on various disease models and immune responses. However, one limitation of this compound is its potential off-target effects on other JAK enzymes, which can lead to unwanted side effects. Additionally, the high cost of this compound may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area of research is the investigation of the long-term effects of JAK3 inhibition on immune function and inflammation. Additionally, the potential use of this compound in combination with other therapies for the treatment of various diseases is an area of active research.
Synthesemethoden
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridinemethanol to form 4-chlorobenzenesulfonamide. The resulting compound is then reacted with 2-aminobenzamide to form this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
2-{[(4-chlorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit JAK enzymes, which play a crucial role in regulating the immune response and inflammation. By inhibiting JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-9-16(10-8-15)27(25,26)23-18-6-2-1-5-17(18)19(24)22-13-14-4-3-11-21-12-14/h1-12,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUSINODWGYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)

![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)
![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5360439.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethyl-1-methylpropyl)acetamide](/img/structure/B5360441.png)


![ethyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5360458.png)
![N-cyclopropyl-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5360491.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5360502.png)
![N-(2,6-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5360514.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5360521.png)
